3-Hydroxy-3-methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Occurrence and Metabolism:

3-Hydroxy-3-methylhexanoic acid (3-HMHA) is a naturally occurring fatty acid found in human sweat []. It is a product of the metabolism of leucine, an essential amino acid, by white blood cells (leukocytes) []. This specific pathway involves the breakdown of leucine through a series of steps, ultimately resulting in the formation of 3-HMHA, which is then excreted in the urine [].

Potential Role in Body Odor:

Recent research suggests that 3-HMHA, along with its corresponding precursor (3-methyl-3-sulfanylhexan-1-ol), might contribute to human body odor []. Studies have shown that these compounds are present in significant amounts in human sweat and that their concentration can vary depending on factors like gender and individual differences in bacterial communities on the skin []. However, further investigation is needed to fully understand the specific role of 3-HMHA in body odor perception and its potential contribution to malodor.

Research on Gender-Specific Differences:

One study investigated the potential gender-specific differences in the concentration of 3-HMHA precursors in human sweat []. The findings suggest that while both men and women produce 3-HMHA precursors, their relative abundance might differ, potentially contributing to the observed variations in body odor between the sexes []. However, further research is necessary to confirm these findings and explore the underlying mechanisms behind these potential gender differences.

Future Research Directions:

- Understanding the interaction between 3-HMHA and bacterial communities on the skin: Research could explore how specific bacterial species metabolize 3-HMHA and their potential contribution to body odor production.

- Investigating the role of 3-HMHA in health and disease: Studies could explore if changes in 3-HMHA levels are associated with specific health conditions or disease states.

- Developing methods for odor control: Understanding the role of 3-HMHA in body odor could lead to the development of new strategies for managing or reducing body odor.

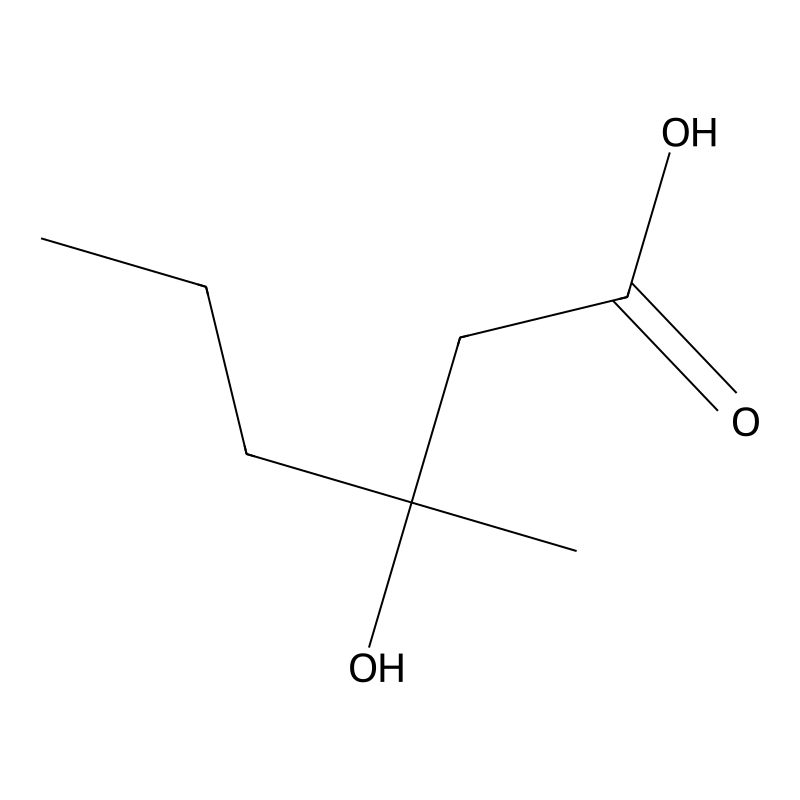

3-Hydroxy-3-methylhexanoic acid is a branched-chain fatty acid characterized by a hydroxyl group and a methyl group attached to the third carbon of a hexanoic acid backbone. Its molecular formula is , indicating it contains seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This compound is notable for its role as a precursor in the production of various odorants, particularly in human sweat, contributing to body odor profiles. It has been identified as a significant component in axillary secretions, with variations observed between genders in its concentration and odor characteristics .

HMHA contributes to human body odor by acting as a volatile organic compound (VOC) []. VOCs are small molecules that readily evaporate and can be detected by the nose. In sweat, HMHA interacts with odor-producing bacteria on the skin's surface. These bacteria break down sweat components, including HMHA, releasing a mixture of VOCs responsible for body odor [].

- Esterification: It can react with alcohols to form esters, releasing water.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of smaller alkane chains.

- Reduction: The hydroxyl group can be reduced to form an alkane or transformed into other functional groups depending on the reagents used.

The compound's ability to donate protons classifies it as a Bronsted acid, allowing it to participate in acid-base reactions .

Research indicates that 3-hydroxy-3-methylhexanoic acid plays a role in human body odor and may influence social interactions through olfactory cues. Its presence in sweat has been linked to gender-specific differences in odor perception. Studies suggest that this compound may be perceived differently by individuals based on cultural and biological factors, potentially affecting social dynamics and mate selection . Additionally, it is involved in various metabolic pathways within leukocytes, highlighting its biological significance beyond mere odor production .

3-Hydroxy-3-methylhexanoic acid can be synthesized through several methods:

- Biological Synthesis: It is produced naturally in the body as a metabolic product of leukocytes.

- Chemical Synthesis: Laboratory synthesis can involve the hydrolysis of appropriate esters or the reduction of corresponding ketones.

- Conjugation Reactions: The compound can also be formed through conjugation with amino acids or other organic acids, particularly during metabolic processes.

These methods allow for both natural and synthetic production of the compound for various applications .

The applications of 3-hydroxy-3-methylhexanoic acid are diverse:

- Fragrance Industry: Used as an ingredient in perfumes and deodorants due to its contribution to body odor profiles.

- Food Industry: Serves as a flavoring agent owing to its unique scent characteristics.

- Biochemical Research: Utilized in studies related to human olfaction and metabolic processes.

Its role as a precursor for other compounds enhances its utility across different fields .

Several compounds share structural similarities with 3-hydroxy-3-methylhexanoic acid, each with unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxy-4-methylhexanoic acid | Hydroxyl group at position 2 | Involved in different metabolic pathways |

| 3-Hydroxybutyric acid | Shorter carbon chain (four carbons) | Known for its role in energy metabolism |

| 4-Hydroxy-2-methylpentanoic acid | Hydroxyl group at position 4 | Distinct odor profile compared to 3-hydroxy-3-methylhexanoic acid |

| 6-Hydroxycaproic acid | Hydroxyl group at position 6 | Longer carbon chain influences physical properties |

These compounds exhibit varying biological activities and applications, making 3-hydroxy-3-methylhexanoic acid unique in its specific contributions to human scent and metabolic processes .

3-Hydroxy-3-methylhexanoic acid (HMHA) was first identified in the early 21st century during investigations into human axillary odor. Researchers isolated it as a key volatile component in sterile sweat secretions, linked to microbial metabolism of non-volatile glutamine conjugates. Its discovery marked a breakthrough in understanding the biochemical basis of body odor, revealing its role as a precursor to odoriferous compounds like (E)-3-methyl-2-hexenoic acid.

Chemical Classification and Nomenclature

HMHA is classified as a 3-hydroxy monocarboxylic acid with the systematic IUPAC name 3-hydroxy-3-methylhexanoic acid. Its molecular formula is C₇H₁₄O₃, and it belongs to the family of branched-chain hydroxy fatty acids. Common synonyms include β-hydroxy-β-methylcaproic acid and 3-methyl-3-hydroxyhexanoic acid.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₃ | |

| CAS Registry Number | 58888-76-9 | |

| Molecular Weight | 146.18 g/mol |

Significance in Biological and Chemical Research

HMHA is pivotal in studies of human microbiota interactions, particularly in axillary ecosystems. It serves as a substrate for bacterial enzymes (e.g., Corynebacterium spp.), generating malodorous metabolites. Its structural uniqueness also makes it a model compound for investigating hydroxy acid metabolism and chiral specificity in biochemical pathways.

Occurrence and Natural Distribution

HMHA occurs naturally in human sweat, amniotic fluid, and breast milk, where it exists primarily as conjugates (e.g., glutamine-HMHA). It is absent in non-human mammals, underscoring its human-specific biosynthetic origin.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant